1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an iodophenyl group, a sulfonyl group, and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the iodophenyl sulfonyl precursor. The synthetic route often includes:
Formation of the Iodophenyl Sulfonyl Precursor: This step involves the iodination of a phenyl sulfonyl compound under controlled conditions.
Coupling with Piperidine: The iodophenyl sulfonyl precursor is then coupled with piperidine-4-carboxamide under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The piperidine ring can engage in coupling reactions with other aromatic or aliphatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Piperidine Derivatives: These include compounds with similar piperidine rings but different substituents, such as piperidine-4-carboxylic acid and piperidine-4-sulfonamide.
Iodophenyl Compounds: These include compounds with iodophenyl groups but different functional groups, such as 4-iodophenylamine and 4-iodophenylmethanol.
The uniqueness of this compound lies in its combination of the iodophenyl, sulfonyl, and piperidine moieties, which confer distinct chemical and biological properties.
Biological Activity
1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a sulfonyl group and an iodophenyl moiety. This configuration is significant for its interaction with biological targets, particularly proteins involved in cell survival and proliferation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions that are crucial for cancer cell survival. Similar compounds have been shown to target Bcl-2 and Bcl-xL proteins, which are pivotal in the regulation of apoptosis. For instance, modifications on the acid group of related compounds have demonstrated varying effects on binding affinity and cellular activity against cancer cell lines .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of sulfonamide derivatives, compounds similar to this compound were evaluated for their effectiveness against small-cell lung cancer. The results indicated that these compounds could significantly inhibit cell proliferation, with IC50 values reflecting strong potency .
Case Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (hCAs). Compounds were tested against hCA I, II, IX, and XII, revealing that certain derivatives displayed low nanomolar inhibitory concentrations while maintaining selectivity for tumor-associated isoforms . This suggests that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of piperidine derivatives has indicated that modifications at specific positions can enhance biological activity. For example:
- Substitution Patterns : Electron-withdrawing groups at the para position of the phenyl ring significantly affect binding affinity and cellular activity.
- Hydrophobic Interactions : The presence of bulky groups can impact the compound's interaction with target proteins, influencing its overall efficacy .
Properties
IUPAC Name |
1-(4-iodophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXMPYRJGOQMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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